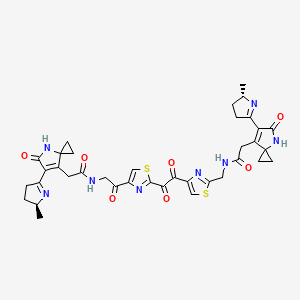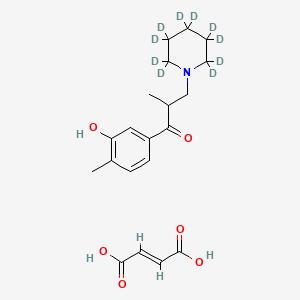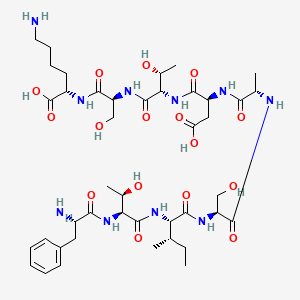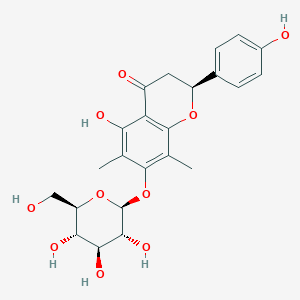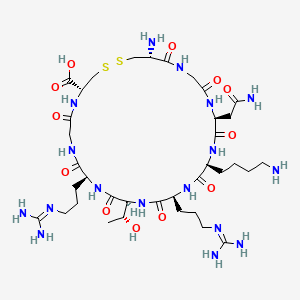
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH is a synthetic peptide composed of nine amino acids. This compound is characterized by the presence of cysteine residues at both the N-terminus and C-terminus, which can form disulfide bonds, contributing to the stability and biological activity of the peptide. Peptides like this one are often used in biochemical research and pharmaceutical applications due to their ability to mimic natural proteins and interact with specific biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods: In an industrial setting, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Types of Reactions:
Oxidation: The cysteine residues in this compound can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability and biological function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid derivatives with specific protecting groups are used in SPPS to introduce substitutions.
Major Products Formed:
Disulfide-bonded Peptide: Formed through the oxidation of cysteine residues.
Reduced Peptide: Formed through the reduction of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study disulfide bond formation and peptide stability.
Biology: Employed in studies of protein-protein interactions and as a tool to investigate cellular signaling pathways.
Medicine: Potential therapeutic applications include the development of peptide-based drugs and diagnostic agents.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH involves its ability to form disulfide bonds, which stabilize its structure and enable it to interact with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(2)-OH: A similar peptide with a slight variation in the position of cysteine residues.
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(3)-OH: Another variant with different cysteine positioning.
Uniqueness: H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH is unique due to its specific sequence and the presence of cysteine residues at both termini, which allows for the formation of stable disulfide bonds. This structural feature distinguishes it from other peptides and contributes to its specific biological activities.
Eigenschaften
Molekularformel |
C36H65N17O12S2 |
|---|---|
Molekulargewicht |
992.1 g/mol |
IUPAC-Name |
(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C36H65N17O12S2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t17-,18+,19+,20+,21+,22+,23+,27+/m1/s1 |
InChI-Schlüssel |
CEKSIKGPDBMBEG-SLQNPQMPSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


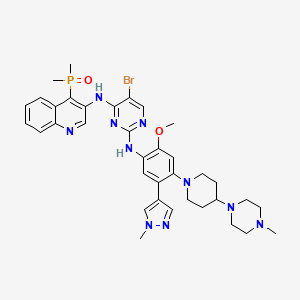
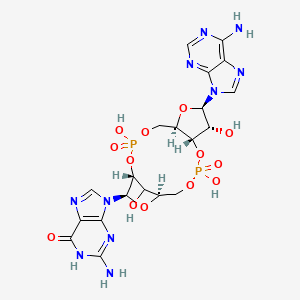
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
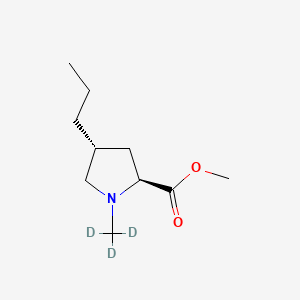
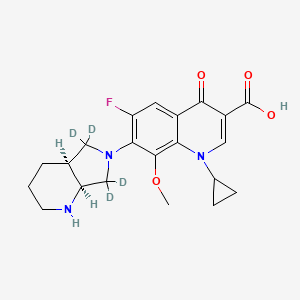
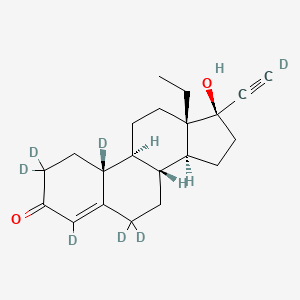
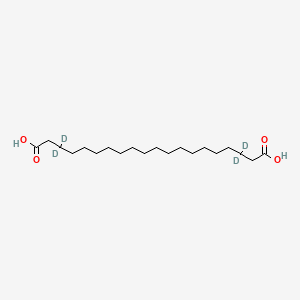

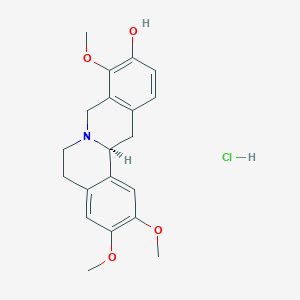
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
